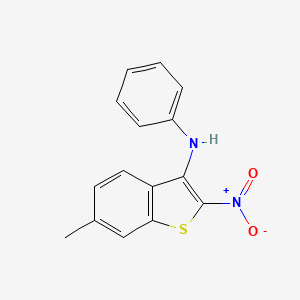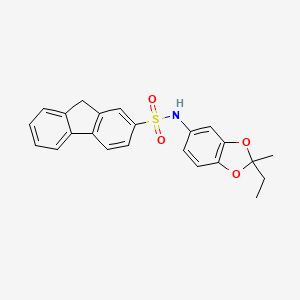![molecular formula C14H12BrF3N4O4 B15004670 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004670.png)
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound is characterized by the presence of a bromo, methyl, and nitro group on the pyrazole ring, along with a trifluoromethoxyphenyl and acetamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of Substituents: The bromo, methyl, and nitro groups are introduced through electrophilic substitution reactions.
Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction using chloroacetyl chloride and a suitable amine.
Final Coupling: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Hydrogenated Derivatives: Formed from the reduction of the bromo group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of anti-inflammatory and anticancer agents.
Agrochemistry: Employed in the synthesis of pesticides and herbicides.
Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide: Similar structure but with a chloro group instead of a bromo group.
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique electronic properties, making it more effective in certain applications compared to its analogs .
属性
分子式 |
C14H12BrF3N4O4 |
|---|---|
分子量 |
437.17 g/mol |
IUPAC 名称 |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12BrF3N4O4/c1-8-12(15)13(22(24)25)19-21(8)7-11(23)20(2)9-3-5-10(6-4-9)26-14(16,17)18/h3-6H,7H2,1-2H3 |
InChI 键 |
HFKHGZYXVQPCOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(=O)N(C)C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-amino-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004600.png)
![2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15004601.png)
![4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide](/img/structure/B15004605.png)
![methyl 4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15004618.png)
![Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate](/img/structure/B15004630.png)
![N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B15004632.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004648.png)
![4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine](/img/structure/B15004650.png)
![5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B15004651.png)
![5-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-(1H-imidazol-4-ylmethyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004658.png)
![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B15004664.png)

![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)
